molecular formula C17H10N2O6 B5000451 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Katalognummer B5000451
Molekulargewicht: 338.27 g/mol
InChI-Schlüssel: LFGKVRCOJCMJLI-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one, also known as BDN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BDN is a heterocyclic compound that contains both benzodioxole and oxazole moieties. In

Wirkmechanismus

4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one inhibits PTP activity by binding to the active site of the enzyme and forming a covalent bond with a cysteine residue. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in cellular signaling. The selectivity of this compound for certain PTPs is thought to be due to the specific structural features of the active site of these enzymes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of PTP activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This is thought to be due to its ability to disrupt cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is its selectivity for certain PTPs, making it a useful tool for studying the role of these enzymes in cellular signaling pathways. However, one limitation of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another area of interest is the development of new PTP inhibitors based on the structure of this compound. By understanding the specific structural features that allow this compound to selectively inhibit certain PTPs, it may be possible to design more potent and selective inhibitors.

Synthesemethoden

The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-nitrobenzaldehyde and 1,3-benzodioxole-5-carboxaldehyde with 2-aminophenol under reflux conditions. The reaction yields this compound as a yellow solid with a melting point of 225-227°C.

Wissenschaftliche Forschungsanwendungen

4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit the activity of certain PTPs, making it a potential therapeutic agent for these diseases.

Eigenschaften

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O6/c20-17-12(7-10-5-6-14-15(8-10)24-9-23-14)18-16(25-17)11-3-1-2-4-13(11)19(21)22/h1-8H,9H2/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGKVRCOJCMJLI-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.